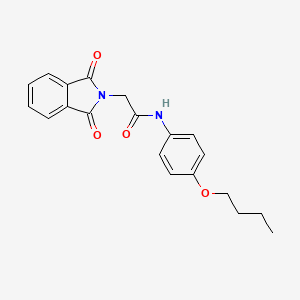
1-Hydroxy-N'-(2-thienylmethylene)-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with a hydroxy group and a hydrazide moiety linked to a thienylmethylene group. Its distinct molecular architecture makes it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide typically involves the condensation reaction between 1-hydroxy-2-naphthohydrazide and 2-thienylmethylene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products: The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its ability to undergo redox reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
- 1-Hydroxy-N’-(2-furylmethylene)-2-naphthohydrazide
- 1-Hydroxy-N’-(2-pyridylmethylene)-2-naphthohydrazide
- 1-Hydroxy-N’-(2-benzylmethylene)-2-naphthohydrazide
Uniqueness: 1-Hydroxy-N’-(2-thienylmethylene)-2-naphthohydrazide stands out due to its thienylmethylene group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
Propiedades
Número CAS |
302918-01-0 |
|---|---|
Fórmula molecular |
C16H12N2O2S |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S/c19-15-13-6-2-1-4-11(13)7-8-14(15)16(20)18-17-10-12-5-3-9-21-12/h1-10,19H,(H,18,20)/b17-10+ |
Clave InChI |
SRIIWTIPPBEQDC-LICLKQGHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=CS3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-thienylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11989264.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)
![9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989286.png)

![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)



![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide](/img/structure/B11989342.png)
![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)
